Sodium 4-methoxy-2-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 4-methoxy-2-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6NNaO5S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its versatility in various chemical reactions, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-methoxy-2-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-methoxy-2-nitrobenzene. This process can be achieved through the reaction of 4-methoxy-2-nitrobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methoxy-2-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-methoxy-2-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-methoxy-2-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of functional groups such as the nitro, methoxy, and sulfinate groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methoxybenzenesulfinate
- Sodium 4-nitrobenzenesulfinate
- Sodium 2-nitrobenzenesulfinate
Uniqueness
Sodium 4-methoxy-2-nitrobenzene-1-sulfinate is unique due to the combination of its methoxy and nitro groups, which provide distinct reactivity and versatility in chemical synthesis compared to other sulfinates .
Biological Activity
Sodium 4-methoxy-2-nitrobenzene-1-sulfinate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also referred to as sodium 4-methoxybenzenesulfinate, possesses a nitro group and a methoxy group attached to a benzene ring, contributing to its reactivity and biological activity. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:
- DNA Damage : Reduced nitro compounds can bind covalently to DNA, resulting in nuclear damage and cell death .
- Antimicrobial Activity : The compound exhibits antimicrobial properties by generating toxic intermediates that disrupt microbial cell function .
- Anticancer Activity : Similar mechanisms are observed in cancer cells where the compound induces apoptosis through oxidative stress and DNA damage .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The effectiveness was evaluated using the disc diffusion method against several bacteria and fungi:
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 20 | 75 |
Staphylococcus aureus | 25 | 75 |
Candida albicans | 18 | 75 |
Pseudomonas aeruginosa | 15 | 75 |
These results highlight the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and interference with cellular signaling pathways. For example:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values of approximately 20 µM against MCF-7 cells, indicating significant cytotoxicity .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of various nitro compounds, including this compound, revealed that the compound effectively inhibited bacterial growth through its mechanism of generating reactive oxygen species (ROS) upon reduction .
- Anticancer Research : In vitro studies demonstrated that this compound could significantly reduce cell viability in cancer cell lines by inducing apoptosis through DNA damage pathways .
Properties
Molecular Formula |
C7H6NNaO5S |
---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;4-methoxy-2-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-13-5-2-3-7(14(11)12)6(4-5)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
APGPNEJHVBNEQN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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